2-(Aminomethyl)-4-methoxyphenol

Intramolecular hydrogen bonding Conformational analysis Physicochemical profiling

Research groups relying on ortho-aminomethylphenol chemistry for benzoxazine synthesis or N,O-bidentate metal complexation must avoid the para isomer vanillylamine, which cannot undergo these reactions. 2-(Aminomethyl)-4-methoxyphenol (CAS 109972-88-5) delivers the non-negotiable ortho relationship, with a 4-methoxy group tuning pKa (~9.03) for tailored reactivity. Key outcomes: 1) Direct precursor for methoxy-substituted 1,3-benzoxazine monomers. 2) Pre-organized N,O-donor set for stable Cu(II), Ni(II), Zn(II) chelates. 3) Free primary amine handle for rapid library diversification via reductive amination or amide coupling.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 109972-88-5
Cat. No. B15266389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-4-methoxyphenol
CAS109972-88-5
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)CN
InChIInChI=1S/C8H11NO2/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,5,9H2,1H3
InChIKeyHURFIFVKMMRHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-4-methoxyphenol: Structural Identity & Baseline


2-(Aminomethyl)-4-methoxyphenol (CAS 109972-88-5) is an ortho-aminomethylphenol derivative with molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound features a distinctive ortho relationship between the aminomethyl (–CH₂NH₂) group and the phenolic hydroxyl (–OH), with a methoxy (–OCH₃) substituent at the para position relative to the OH . This ortho-aminomethylphenol architecture enables intramolecular hydrogen bonding (IHB) between the amino nitrogen and the phenolic hydroxyl, a structural feature that fundamentally differentiates it from its positional isomer vanillylamine (4-(aminomethyl)-2-methoxyphenol, CAS 1196-92-5), where the aminomethyl and OH groups are para-disposed and cannot engage in IHB [1][2]. The compound is commercially available primarily as a free base (CAS 109972-88-5) or hydrochloride salt (CAS 1081777-51-6), typically at ≥95% purity, and is positioned as a versatile building block for medicinal chemistry and ligand synthesis .

Why Aminomethylphenol Analogs Cannot Substitute


Substituting 2-(aminomethyl)-4-methoxyphenol with its closest positional isomer vanillylamine (4-(aminomethyl)-2-methoxyphenol) or with the des-methoxy analog 2-(aminomethyl)phenol introduces fundamental changes in intramolecular hydrogen-bonding capacity, tautomeric equilibrium, and downstream reactivity that are not captured by simple potency comparisons [1][2]. The ortho-aminomethylphenol scaffold uniquely stabilizes a zwitterionic tautomer in aqueous solution via proton transfer from the phenolic OH to the aminomethyl nitrogen, an equilibrium entirely absent in para-substituted isomers [1]. Furthermore, the ortho juxtaposition of the amine and hydroxyl groups is a prerequisite for benzoxazine ring formation with aldehydes and for N,O-bidentate metal chelation forming five-membered metallocycles [2][3]. The methoxy group at the 4-position further modulates the phenolic pKa (predicted 9.03 ± 0.48) and the electron density of the aromatic ring, affecting both the strength of the IHB and the compound's behavior as a ligand or reactive intermediate relative to unsubstituted 2-(aminomethyl)phenol . These ortho-specific chemical properties mean that procurement decisions driven solely by structural similarity or unit price will fail to deliver the required reactivity in applications demanding ortho-aminomethylphenol-specific chemistry.

Quantitative Differentiation vs. Closest Analogs


Intramolecular Hydrogen Bonding: Ortho vs. Para

Ab initio and density functional theory calculations on ortho-aminomethylphenol (the core scaffold of the target compound) reveal a significant intramolecular hydrogen bond (IHB) between the amino nitrogen and phenolic hydroxyl with a computed IHB energy that stabilizes the hydrogen-bonded conformer relative to the non-hydrogen-bonded rotamer [1]. This IHB is geometrically impossible in para-aminomethylphenols such as vanillylamine (4-(aminomethyl)-2-methoxyphenol), where the aminomethyl and OH groups are separated by the full width of the aromatic ring [1][2]. The consequence is experimentally observed as a measurable decrease in amino group basicity: the pKa of o-aminomethylphenols in nitromethane, acetonitrile, and ethanol is systematically lower than that of corresponding benzylamines lacking the IHB, with the IHB effect increasing in the solvent order ethanol < water < acetonitrile–nitromethane [2].

Intramolecular hydrogen bonding Conformational analysis Physicochemical profiling

Tautomeric Zwitterion Formation in Aqueous Solution

Ortho-aminomethylphenols establish a tautomeric equilibrium in aqueous solution between the neutral molecular form and a zwitterionic form resulting from proton transfer from the phenolic OH to the aminomethyl nitrogen [1]. This equilibrium is structurally precluded in para-aminomethylphenols (e.g., vanillylamine), where the spatial separation of the OH and NH₂ groups prevents intramolecular proton transfer [1]. The tautomeric equilibrium constants and acid-base equilibrium constants for the various forms of ortho-aminomethylphenols have been experimentally determined, revealing that the zwitterionic species constitutes a significant fraction of the equilibrium population under near-neutral pH conditions [1].

Tautomerism Zwitterion equilibrium Acid-base chemistry

Benzoxazine Cyclocondensation with Aldehydes

Ortho-aminomethylphenols undergo cyclocondensation with aldehydes (including formaldehyde) to form 3,4-dihydro-2H-1,3-benzoxazines, a reaction that requires the proximity of the aminomethyl and hydroxyl groups on the aromatic ring [1][2]. This cyclization is structurally impossible for para-aminomethylphenols such as vanillylamine, which instead form linear condensation products or require additional synthetic steps to achieve cyclization [1]. The equilibrium constants for benzoxazine formation from ortho-aminomethylphenols (Mannich bases) and formaldehyde have been quantitatively measured across a temperature range of 50–80 °C, demonstrating that the electron-donating methoxy substituent at the 4-position influences both the reactivity of the Mannich base and the stability of the resulting oxazine ring [2].

Benzoxazine synthesis Mannich chemistry Heterocycle formation

N,O-Bidentate Metal Chelation

The ortho arrangement of the aminomethyl nitrogen and phenolic oxygen in 2-(aminomethyl)-4-methoxyphenol creates an N,O-bidentate ligand capable of forming stable five-membered chelate rings with transition metal ions [1][2]. This chelation geometry is geometrically impossible for para-aminomethylphenols such as vanillylamine, which can only coordinate in a monodentate fashion through either the amine or the phenolate oxygen alone [1]. The presence of both hard oxygen and nitrogen donor atoms in aminophenol ligands increases the stability of the resulting complexes through the formation of non-planar five-membered metallocycles, and the electron-donating 4-methoxy substituent further modulates the electron density at the phenolate oxygen, affecting complex stability constants [1]. The broader class of ortho-aminomethylphenols has been employed as ligands for the synthesis of mono- and dinuclear transition metal complexes, with the ortho substitution being a prerequisite for dinucleating ligand architecture [2].

Metal complexation Ligand design Coordination chemistry

GABA Transporter Inhibition SAR

A systematic structure-activity relationship study of aminomethylphenol derivatives as inhibitors of murine GABA transporters mGAT1–mGAT4 established that the position and nature of substituents on the aminomethylphenol scaffold critically determine both inhibitory potency and subtype selectivity [1]. Among the compounds evaluated, 5-n-dodecylaminomethyl-2-methoxyphenol (compound 21) was identified as the most potent inhibitor with an IC₅₀ of approximately 3 µM at mGAT3, demonstrating that the 2-methoxy substitution pattern (analogous to the 4-methoxy in the target compound but with different aminomethyl positioning) contributes to mGAT3-preferring activity [1]. Inhibitory potencies across the series fell in the micromolar range with slight subtype selectivity for mGAT3, and the substitution pattern on the phenolic ring was a key determinant of both potency rank order and selectivity profile [1].

GABA transporter Neuropharmacology Structure-activity relationship

PNMT Inhibition Selectivity Profile

2-(Aminomethyl)-4-methoxyphenol was evaluated for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay [1]. The compound exhibited a Kᵢ value of 1.11 × 10⁶ nM (1.11 mM), indicating negligible inhibitory potency against this target [1]. This very weak PNMT activity provides a useful negative selectivity benchmark: it suggests that the compound's biological effects, if any, are unlikely to be mediated through PNMT inhibition, and it defines a selectivity window relative to other aminomethylphenol derivatives that may show stronger PNMT engagement [1].

PNMT inhibition Enzyme assay Selectivity profiling

Validated Ortho-Specific Application Scenarios


Benzoxazine Monomer Synthesis for Thermoset Polymers

Ortho-aminomethylphenols are the direct precursors for 1,3-benzoxazine monomer synthesis via Mannich-type cyclocondensation with formaldehyde and primary amines [1]. The 4-methoxy substituent on the target compound modulates the electron density of the phenolic ring, which directly affects both the rate of benzoxazine ring formation and the thermal stability of the resulting polybenzoxazine [1][2]. Para-aminomethylphenols such as vanillylamine cannot undergo this cyclization, making the ortho architecture a non-negotiable structural requirement. Procurement of 2-(aminomethyl)-4-methoxyphenol is therefore the only viable route for laboratories synthesizing methoxy-substituted benzoxazine monomers for high-Tg polymer research.

N,O-Bidentate Ligands for Catalysis and Sensing

The ortho relationship between the aminomethyl and phenolic groups enables formation of stable five-membered chelate rings with transition metals including Cu(II), Ni(II), Zn(II), and Co(II) [3]. The 4-methoxy group provides an electron-donating substituent that tunes the Lewis basicity of the phenolate oxygen, offering a point of modulation for complex stability and catalytic activity not available with the unsubstituted 2-(aminomethyl)phenol scaffold [3]. For research groups developing salen-type or salan-type catalysts, the compound provides a modular building block with a pre-organized N,O-donor set, whereas the para isomer vanillylamine would require additional synthetic steps to achieve bidentate coordination geometry.

Isoelectric Focusing pI Markers

Substituted aminomethylphenols have been validated as low-molecular-mass pI markers for capillary isoelectric focusing and chromatofocusing applications, with defined acid-base characteristics and low non-specific protein binding [4][5]. The target compound's unique combination of an ortho-aminomethylphenol scaffold (providing the ampholytic character needed for focusing) and a 4-methoxy substituent (modulating the pI value through its electronic effect) offers a distinct pI value within the aminomethylphenol marker series [4]. Laboratories requiring pI markers with specific isoelectric points for method calibration should evaluate this compound's pI relative to other members of the series rather than defaulting to the more commonly available vanillylamine, which has a different pI due to its distinct substitution pattern.

GABA Transporter Subtype Selectivity SAR

The established SAR for aminomethylphenol-based GABA transporter inhibitors demonstrates that both the position of the aminomethyl group and the nature of ring substituents critically influence mGAT subtype selectivity [6]. The 2-aminomethyl-4-methoxyphenol scaffold occupies a distinct chemical space relative to the 5-substituted-2-methoxyphenol series that produced the most potent inhibitors in published studies [6]. For medicinal chemistry programs seeking to explore novel mGAT pharmacophores beyond the established 5-alkylaminomethyl-2-methoxyphenol series, this compound represents a structurally differentiated starting point for library synthesis, with the free primary amine offering a convenient handle for diversification via reductive amination or amide coupling.

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